molecular formula C16H21N3O B12540177 4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile CAS No. 835871-14-2

4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile

Cat. No.: B12540177
CAS No.: 835871-14-2
M. Wt: 271.36 g/mol
InChI Key: NSUNZAVTAVXVBW-UHFFFAOYSA-N
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Description

4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile is a synthetic indole derivative characterized by a dimethylaminoethyl substituent at the indole 3-position and a butanenitrile group linked via an ether bond at the 4-position. This compound shares structural motifs with bioactive molecules, particularly psychedelic tryptamines like psilocybin, but differs in its nitrile functionality and alkyl chain length. Its synthesis likely involves nucleophilic substitution or coupling reactions to introduce the nitrile moiety .

Properties

CAS No.

835871-14-2

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

IUPAC Name

4-[[3-[2-(dimethylamino)ethyl]-1H-indol-4-yl]oxy]butanenitrile

InChI

InChI=1S/C16H21N3O/c1-19(2)10-8-13-12-18-14-6-5-7-15(16(13)14)20-11-4-3-9-17/h5-7,12,18H,3-4,8,10-11H2,1-2H3

InChI Key

NSUNZAVTAVXVBW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CNC2=C1C(=CC=C2)OCCCC#N

Origin of Product

United States

Preparation Methods

The synthesis of 4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile typically involves multiple steps. One common method starts with the preparation of the indole derivative, which is then reacted with a butanenitrile derivative under specific conditions to form the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving cellular signaling pathways due to its structural similarity to certain biological molecules.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Psilocybin ([3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl] dihydrogen phosphate)

  • Structure: Psilocybin features a phosphate ester at the indole 4-position instead of a nitrile. The dimethylaminoethyl group at position 3 is retained .
  • Physicochemical Properties: Psilocybin is highly polar due to the phosphate group, enhancing water solubility. The nitrile in 4-({3-[2-(dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile reduces polarity compared to phosphate but increases it relative to acetylated analogs (e.g., O-Acetylpsilocin).
  • Pharmacology :
    • Psilocybin acts as a prodrug, metabolizing to psilocin (4-hydroxy-DMT), a 5-HT2A receptor agonist. The nitrile derivative’s bioactivity remains uncharacterized but may differ due to altered receptor binding and metabolic stability .

O-Acetylpsilocin ([3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl] acetate)

  • Structure : This compound replaces the phosphate in psilocybin with an acetyl group. Unlike the target compound, it lacks the nitrile and butyl chain .
  • Stability and Reactivity: Acetyl esters are prone to hydrolysis, whereas nitriles are more chemically inert. The butanenitrile chain in the target compound may confer greater metabolic resistance.

2-(4-Chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile

  • Structure: This impurity (Imp. A(EP)) shares the butanenitrile core but includes a chlorophenyl group and additional dimethylamino substituents, diverging significantly from the indole scaffold .
  • Synthetic Relevance :
    • The presence of nitrile groups in both compounds suggests shared synthetic pathways, such as cyanation reactions. However, the indole moiety in the target compound necessitates specialized coupling strategies .

Ethyl 4-(Dimethylamino) Benzoate and 2-(Dimethylamino) Ethyl Methacrylate

  • Functional Group Comparison: Ethyl 4-(dimethylamino) benzoate (ester) and 2-(dimethylamino) ethyl methacrylate (acrylate) are co-initiators in resin cements.

Research Findings and Data Tables

Table 1: Key Physicochemical Properties

Compound Solubility (Water) LogP Functional Groups
4-({3-[2-(DMAe)ethyl]-1H-indol-4-yl}oxy)butanenitrile Low ~2.5 Nitrile, ether, dimethylamino
Psilocybin High -1.2 Phosphate, dimethylamino
O-Acetylpsilocin Moderate 1.8 Acetate, dimethylamino
2-(4-Chlorophenyl)-4-(DMA)-butanenitrile Low ~3.0 Nitrile, chlorophenyl

Biological Activity

4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile, known for its structural complexity and potential therapeutic applications, is a compound of significant interest in pharmacology. This article reviews its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound's chemical formula is C16H25N3OC_{16}H_{25}N_3O, and its structure can be described as follows:

  • Core Structure : Indole moiety with a dimethylaminoethyl side chain.
  • Functional Groups : Ether linkage and a nitrile group.

The biological activity of 4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile is primarily attributed to its interaction with various biological targets:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing pathways related to mood regulation and neuroprotection.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antibacterial properties against certain strains of bacteria, potentially through disruption of bacterial cell wall synthesis or function.

Biological Activity Assays

Several studies have evaluated the biological activity of this compound through various assays. Below is a summary of findings from these investigations:

Assay Type Target Organism/Cell Line Efficacy Reference
AntibacterialE. coliMIC = 62.5 µg/mL
AntiproliferativeHeLa CellsIC50 = 226 µg/mL
AntiproliferativeA549 CellsIC50 = 242.52 µg/mL
NeuroprotectiveNeuronal Cell LinesSignificant protection

Case Studies

  • Neuroprotective Effects : In a study examining the neuroprotective effects of indole derivatives, 4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile showed promise in reducing oxidative stress markers in neuronal cultures, suggesting potential for treating neurodegenerative diseases.
  • Antimicrobial Efficacy : A recent investigation into the antimicrobial properties revealed that the compound effectively inhibited the growth of Staphylococcus aureus, including methicillin-resistant strains (MRSA), indicating its potential as an alternative treatment for resistant infections.

Research Findings

Recent research highlights the following key findings regarding the biological activity of 4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile:

  • Antioxidant Properties : The compound demonstrated significant antioxidant activity, which may contribute to its neuroprotective effects by mitigating oxidative damage.
  • Synergistic Effects : When combined with other known antimicrobial agents, this compound exhibited synergistic effects, enhancing overall efficacy against resistant bacterial strains.

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